molecular formula C27H35NO6 B12218891 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12218891
M. Wt: 469.6 g/mol
InChI Key: YGUBUMAEEUALAD-YVNNLAQVSA-N
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Description

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzofuran core, which is known for its biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core, introduction of the hydroxy group, and the attachment of the bis(2-methylpropyl)amino group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzofuran core, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Medicine

The compound’s medicinal applications are explored for its potential as a drug candidate. Its structural features may confer activity against specific diseases, making it a valuable lead compound in drug discovery.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses. The compound’s structure allows it to fit into binding sites, facilitating these interactions and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
  • This compound derivatives
  • Other benzofuran derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features This combination confers unique chemical reactivity and biological activity, distinguishing it from other similar compounds

Properties

Molecular Formula

C27H35NO6

Molecular Weight

469.6 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C27H35NO6/c1-16(2)13-28(14-17(3)4)15-20-21(29)9-8-19-25(30)22(34-26(19)20)10-18-11-23(31-5)27(33-7)24(12-18)32-6/h8-12,16-17,29H,13-15H2,1-7H3/b22-10-

InChI Key

YGUBUMAEEUALAD-YVNNLAQVSA-N

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O)CC(C)C

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O)CC(C)C

Origin of Product

United States

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